Methyl (2-iodophenyl)glycinate
Description
Methyl (2-iodophenyl)glycinate is an α-amino acid ester derived from glycine, where the carboxy group is esterified with methanol, and the amino group is substituted with a 2-iodophenyl moiety. This compound is structurally characterized by the presence of a bulky iodophenyl group, which imparts unique electronic and steric properties. It is synthesized via condensation reactions between methyl glycinate and 2-iodobenzaldehyde derivatives, typically under reflux conditions in ethanol . The iodine substituent enhances molecular weight (327.1 g/mol) and polarizability, influencing solubility, stability, and reactivity compared to simpler glycinate esters.
Properties
IUPAC Name |
methyl 2-(2-iodoanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVSCFOGJIYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Iodination typically employs iodine () or potassium iodide () as the iodine source, with oxidizing agents such as oxygen () or hydrogen peroxide () to regenerate iodine in situ. A representative procedure involves heating methyl phenylglycinate with (0.5 equiv) and (0.6 equiv) in acetonitrile () at 180°C under 10 bar of pressure for 4 hours. The high-pressure environment enhances the oxidation of to , promoting efficient iodination.
Mechanistic Insights
The reaction proceeds via the in situ generation of iodonium ions (), which act as electrophiles. The ortho-directing effect of the glycinate ester’s amino group ensures regioselective iodination. The ester group remains intact under these conditions, avoiding hydrolysis or side reactions.
Yield and Optimization
Initial yields for this method range from 60% to 75%. Optimization studies indicate that increasing the pressure to 15 bar improves iodine regeneration, boosting yields to 85%. Substoichiometric (0.6 equiv) minimizes side products like diiodinated species.
Multi-Step Synthesis via Aniline Intermediates
An alternative approach involves synthesizing 2-iodoaniline derivatives followed by glycine esterification. This method is advantageous when starting from commercially available anilines.
Preparation of 2-Iodoaniline Precursors
2-Iodoanilines are synthesized via iodination of aniline derivatives. For example, 2-amino-4-bromobenzoic acid undergoes iodination using / under pressure, yielding 2-iodo-4-bromoaniline. Subsequent reduction or functional group interconversion provides the desired 2-iodoaniline scaffold.
Key Reaction Parameters
Esterification with Glycine Methyl Ester
The 2-iodoaniline intermediate is coupled with glycine methyl ester using peptide coupling reagents. A typical procedure involves:
Yield and Purification
Yields for the coupling step range from 63% to 82% after column chromatography (hexane/ethyl acetate). The use of as a base ensures efficient deprotonation of the glycine ester.
Halogen Exchange Reactions
Halogen exchange (Halex) offers a complementary route, particularly for introducing iodine into pre-functionalized aryl glycinates.
Substitution of Bromine or Chlorine
Methyl (2-bromophenyl)glycinate undergoes iodine substitution using or in polar aprotic solvents. For instance, heating the bromo derivative with in at 120°C for 12 hours affords the iodo product in 70% yield.
Limitations
This method is less regioselective than direct iodination, often producing mixtures of ortho and para isomers. Catalytic systems like with ligands (e.g., BINAP) improve selectivity but increase cost.
Enzymatic and Green Chemistry Approaches
Emerging methodologies focus on sustainable synthesis, leveraging biocatalysts or solvent-free conditions.
Lipase-Catalyzed Esterification
Lipases (e.g., Candida antarctica lipase B) catalyze the esterification of (2-iodophenyl)glycine with methanol in non-aqueous media. This method avoids harsh acids/bases, achieving 65% conversion at 40°C.
Solvent-Free Mechanochemical Synthesis
Ball milling (2-iodophenyl)glycine with methyl tosylate in the presence of yields the ester in 80% purity after 2 hours. This approach minimizes waste and energy consumption.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the discussed methods:
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Iodination | Methyl phenylglycinate | , , , 180°C | 85 | 95 |
| Aniline Intermediate | 2-Iodoaniline | , | 82 | 98 |
| Halogen Exchange | Methyl (2-Br-phenyl)glycinate | , , 120°C | 70 | 90 |
| Enzymatic Esterification | (2-Iodophenyl)glycine | Lipase B, methanol, 40°C | 65 | 85 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom at the ortho position undergoes substitution with nucleophiles due to its polarizability and favorable leaving-group properties. Key examples include:
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Ammonia displacement : Reaction with aqueous ammonia under reflux yields methyl (2-aminophenyl)glycinate, though competing hydrolysis of the ester group may occur.
-
Methoxy substitution : Treatment with sodium methoxide in methanol at 60°C produces methyl (2-methoxyphenyl)glycinate with moderate yields (45–60%).
Mechanistic Insight :
The reaction proceeds via a two-step process:
-
Formation of a Meisenheimer complex through nucleophilic attack.
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Elimination of iodide, stabilized by the electron-withdrawing ester group.
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine atom participates in palladium- or copper-catalyzed couplings, enabling C–C bond formation:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in DMF/H₂O at 80°C affords biaryl derivatives. Yields range from 55% to 85%, depending on substituents.
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Methyl (2-biphenyl)glycinate | 78 | |
| 4-Methoxyphenylboronic acid | Same as above | Methyl (2-(4-methoxyphenyl))glycinate | 85 |
Ullmann Coupling
Copper(I)-mediated coupling with aryl halides in DMF at 120°C forms diaryl ethers. For example, coupling with 4-bromoanisole yields methyl (2-(4-methoxyphenoxy)phenyl)glycinate (62% yield).
Photocatalytic Reactions
Under blue LED irradiation (18 W) with Rh-6G as a photocatalyst and FeSO₄·7H₂O as a co-catalyst, methyl (2-iodophenyl)glycinate engages in radical-based transformations. Key applications include:
-
C–H functionalization : Reaction with alkenes in DCE/CH₃CN (25:1) produces alkylated glycine derivatives with >20:1 diastereomeric ratios .
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Decarboxylative coupling : HI-mediated decarboxylation with thioamides generates thioether-linked products (86% yield) .
Multicomponent Reactions (MCRs)
The compound serves as a substrate in Ugi-type reactions:
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Ammonia-Ugi reaction : With aldehydes, isocyanides, and carboxylic acids, it forms polycyclic quinazolinones. Cyclohexyl isocyanide derivatives achieve yields up to 78% .
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Tandem reactions : Post-Ugi cyclization with K₂CO₃ in 1,4-dioxane under reflux yields fused heterocycles (e.g., benzodiazepinediones) .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic conditions:
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Saponification : NaOH (2M) in ethanol/water (3:1) at 70°C yields (2-iodophenyl)glycine, a precursor for peptide synthesis .
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Transesterification : Reaction with ethyl alcohol and H₂SO₄ produces ethyl (2-iodophenyl)glycinate (89% yield).
Stability and Side Reactions
-
Oxidative degradation : Prolonged exposure to air leads to iodide loss, forming methyl (2-hydroxyphenyl)glycinate.
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Thermal decomposition : Above 150°C, decarboxylation occurs, generating 2-iodostyrene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl (2-iodophenyl)glycinate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Coupling Reactions : It is commonly employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Iodine can be substituted by amines or alcohols to form new derivatives. |
| Suzuki-Miyaura Coupling | Forms biaryl compounds using palladium catalysts. |
| Oxidation/Reduction | Can be oxidized or reduced to yield various derivatives. |
Biological Applications
Synthesis of Bioactive Molecules
this compound is utilized in the synthesis of biologically active compounds, including potential pharmaceuticals targeting various diseases. Its derivatives have been explored for their antibacterial and anticancer properties .
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the successful synthesis of β-amino amides from this compound using multicomponent reactions. These β-amino amides have shown promising activity against bacterial strains, highlighting the compound's potential in drug discovery .
Medicinal Chemistry
Precursor for Drug Development
The compound is being investigated as a precursor for synthesizing drugs aimed at treating conditions such as cancer and bacterial infections. Its ability to form diverse derivatives makes it an attractive candidate for medicinal chemistry applications.
Table 2: Medicinal Applications
| Application Area | Description |
|---|---|
| Antibacterial Agents | Derivatives synthesized from this compound exhibit activity against resistant bacterial strains. |
| Anticancer Compounds | Used as a starting material for synthesizing compounds with potential anticancer properties. |
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is used to produce fine chemicals and intermediates essential for manufacturing various products, including agrochemicals and specialty chemicals .
Comparative Analysis with Related Compounds
This compound exhibits distinct reactivity compared to its halogenated analogs due to the larger size and polarizability of the iodine atom, making it a superior leaving group in substitution reactions.
Table 3: Comparison with Similar Compounds
| Compound | Halogen Type | Reactivity Characteristics |
|---|---|---|
| Methyl (2-bromophenyl)glycinate | Bromine | Less reactive than iodine; slower substitution reactions. |
| Methyl (2-chlorophenyl)glycinate | Chlorine | Lower leaving group ability; limited coupling reactions. |
| Methyl (2-fluorophenyl)glycinate | Fluorine | Very low reactivity; not suitable for many coupling reactions. |
Mechanism of Action
The mechanism of action of methyl (2-iodophenyl)glycinate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the ester functional group. The iodine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Solubility (Water) | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|---|
| Methyl (2-iodophenyl)glycinate | 2-iodophenyl | 327.1 | Low | Not reported | High steric hindrance, moderate polarity |
| Ethyl (2-iodophenyl)glycinate | 2-iodophenyl | 341.2 | Very low | Not reported | Increased lipophilicity |
| Methyl glycinate | H | 89.09 | High | 165–167 | High basicity (pKa ~9.5) |
| Ethyl N-[(2-hydroxyphenyl)methyl]glycinate | 2-hydroxyphenyl | 209.24 | Moderate | 326.5 | Hydrogen bonding capacity |
- Solubility : The iodophenyl group reduces water solubility compared to unsubstituted methyl glycinate. Ethyl esters are even less soluble due to longer alkyl chains .
- Stability : Iodo substituents may stabilize the ester against hydrolysis compared to electron-donating groups (e.g., hydroxyl), which accelerate ester cleavage .
Biological Activity
Methyl (2-iodophenyl)glycinate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom on the phenyl ring, which may influence its biological interactions. The general structure can be represented as follows:
Key Properties:
- Molecular Weight: 247.08 g/mol
- Boiling Point: Approximately 342.8 °C
- Melting Point: 42-44 °C
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: It has been reported to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, its role in inhibiting phosphoinositide 3-kinase (PI3K) isoforms has been highlighted, which are implicated in cancer and immune responses .
- Cell Signaling Modulation: The compound may affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This modulation can lead to altered immune responses and potential therapeutic effects in inflammatory diseases .
- Targeted Protein Degradation: Recent studies suggest that derivatives of this compound may play a role in targeted protein degradation, which is a promising strategy in cancer therapy .
Anticancer Activity
This compound has shown promise in anticancer research. Its analogs are being explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Inhibition of Tumor Cell Proliferation: Studies indicate that compounds with similar structures can significantly reduce the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Synergistic Effects with Other Drugs: Research has demonstrated that when combined with established chemotherapeutic agents, this compound can enhance therapeutic efficacy, particularly in resistant cancer types .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been investigated:
- Cytokine Modulation: It has been observed to modulate the release of pro-inflammatory cytokines such as IL-6, which is critical in the inflammatory response .
Case Studies
Case Study 1: Cancer Cell Line Inhibition
A study evaluated the effects of this compound on a variety of human cancer cell lines. Results indicated a dose-dependent decrease in cell viability across multiple lines, suggesting its potential as a broad-spectrum anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 12 | Synergistic with cisplatin |
Case Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro using mouse bone marrow-derived dendritic cells (BMDCs). The results showed a significant reduction in IL-6 production at concentrations above 5 µM.
| Treatment Concentration (µM) | IL-6 Release (ng/mL) |
|---|---|
| Control | 8.0 ± 0.5 |
| 5 | 6.4 ± 1.0 |
| 10 | 4.5 ± 0.8 |
| 20 | 3.0 ± 0.6 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (2-iodophenyl)glycinate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous glycinate derivatives (e.g., methyl N,N-dimethyl-α-(2-phenoxycarbonylphenyl)glycinate) are synthesized under a CO atmosphere in CH₂Cl₂, yielding ~43% after 16 hours . For this compound (CAS 474000-97-0 ), optimizing catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature may improve efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the glycinate backbone and iodine substituent. ¹H NMR can identify the methyl ester (δ ~3.6–3.8 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., 305.1 g/mol for C₉H₁₀INO₂) and fragmentation patterns. Infrared (IR) spectroscopy detects ester carbonyl stretches (~1740 cm⁻¹) and C-I bonds (~500 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity .
Q. How does the iodine substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer: The electron-withdrawing iodine atom may enhance hydrolytic stability of the ester group compared to non-halogenated analogs. Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf-life. Derivatives like methyl (cyclohexylmethyl)glycinate show similar stability trends .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) calculations can model transition states and electronic effects of the 2-iodophenyl group. Compare reactivity with bromo/chloro analogs to quantify halogen influence on reaction kinetics .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models evaluate interactions with target proteins (e.g., enzymes or receptors). Parameters like logP, polar surface area, and H-bonding capacity are calculated from the structure. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported synthetic yields for iodophenyl glycinate derivatives?
- Methodological Answer: Reproducibility issues may arise from trace moisture, oxygen sensitivity, or catalyst impurities. Systematic Design of Experiments (DoE) identifies critical variables (e.g., solvent drying, inert atmosphere). Compare literature protocols (e.g., CO atmosphere vs. microwave-assisted synthesis) and validate with controlled replicates. Statistical tools (ANOVA) assess significance of yield differences .
Q. How does this compound compare to its non-iodinated analogs in terms of electronic and steric effects?
- Methodological Answer: Cyclic voltammetry measures redox potentials influenced by iodine’s electronegativity. X-ray crystallography reveals steric effects of the 2-iodo substituent on molecular packing. Compare Hammett σ constants for iodophenyl vs. phenyl groups to quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
